molecular formula C14H15N3O2 B2488847 N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide CAS No. 1257546-55-6

N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide

Cat. No.: B2488847
CAS No.: 1257546-55-6
M. Wt: 257.293
InChI Key: VQLNZDIMBPGRMV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as a modulator of key inflammatory pathways. Structurally, it belongs to a class of 6-methoxypyridazine carboxamide derivatives. Compounds within this structural class have been investigated for their ability to modulate critical cytokine signaling pathways, including interleukin (IL) pathways such as IL-12 and IL-23, which are pivotal targets for immune-mediated diseases . The core 6-methoxypyridazine-3-carboxamide structure is a recognized pharmacophore in the development of anti-inflammatory agents . Research on analogous molecules has demonstrated that substituting the N-phenyl ring with various groups, such as ethyl, can finely tune the compound's biological activity, selectivity, and physicochemical properties . This makes it a valuable scaffold for structure-activity relationship (SAR) studies. The primary research applications for this compound include use as a reference standard in biological screening assays to evaluate anti-inflammatory activity and cytokine inhibition, as a key intermediate in the synthetic development of novel therapeutic candidates , and as a tool compound for investigating the mechanisms of cyclooxygenase (COX) enzyme inhibition , given that similar methoxyphenyl carboxamide derivatives have shown potent and selective activity against COX enzymes . This product is intended for research purposes by qualified laboratory personnel only. It is strictly marked "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-10-6-4-5-7-11(10)15-14(18)12-8-9-13(19-2)17-16-12/h4-9H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLNZDIMBPGRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide typically involves the reaction of 2-ethylphenylamine with 6-methoxypyridazine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Pyridazine Derivatives
  • 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine ():
    • Core Structure : Pyridazine with a chlorine at position 6 and a 2-methoxyphenylamine group at position 3.
    • Key Differences : The target compound replaces chlorine with methoxy and substitutes the amine with a carboxamide-linked 2-ethylphenyl group.
    • Implications : Chlorine’s electronegativity may increase reactivity compared to methoxy, while the carboxamide moiety in the target compound could enhance stability and binding specificity .
Thieno[2,3-b]pyridine Carboxamides ():
  • Examples: Compounds 7b–7e feature thienopyridine cores with carboxamide groups and diverse N-substituents (methyl, butyl, benzyl).
  • Key Differences: The thienopyridine system introduces a sulfur atom, altering electronic properties and ring aromaticity compared to pyridazine.
  • Synthesis : Prepared using CH₂Cl₂/EtOH or DMF under reflux, yielding 65–78% with melting points 210–265°C. The target compound may require similar polar aprotic solvents but lacks reported data .
Furo[2,3-b]pyridine Carboxamides (–4):
  • Examples: Fluorophenyl and trifluoroethylamino substituents dominate these structures.
  • Key Differences : The furan oxygen in furopyridines vs. pyridazine’s nitrogen atoms affects solubility and metabolic stability.
  • Analytical Methods : LC/MS data () using C18 columns and acetonitrile/water gradients could guide characterization of the target compound .
Pyrazole Carboxamides ():
  • Example : N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide.
  • Key Differences: Pyrazole’s five-membered ring vs.

Substituent Effects on Physicochemical Properties

Compound Class Substituents Key Properties
Target Compound 6-methoxy, N-(2-ethylphenyl) Hypothetical: Moderate lipophilicity (logP ~3.5)
(Pyridazine) 6-chloro, N-(2-methoxyphenyl) Higher reactivity due to Cl; MP 210–220°C
(Thienopyridine) N-alkyl/aryl High MP (210–265°C); IR ν(C=O) ~1670 cm⁻¹
(Pyrazole) 3-trifluoromethyl, 4-chloro Enhanced metabolic stability (CF₃ group)

Biological Activity

N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural features, which include a pyridazine ring substituted with an ethylphenyl group and a methoxy group. The presence of these functional groups is believed to contribute to its biological activities.

Target Proteins

This compound primarily interacts with several key proteins involved in cellular signaling pathways:

  • mTOR (Mammalian Target of Rapamycin) : A central regulator of cell growth and metabolism.
  • EGFR (Epidermal Growth Factor Receptor) : Involved in the regulation of cell proliferation.
  • iNOS (Inducible Nitric Oxide Synthase) : Plays a role in inflammatory responses.
  • MAP2K1 (Mitogen-Activated Protein Kinase 2 Kinase 1) : Involved in various signaling pathways that control cell division and differentiation.
  • FGFR (Fibroblast Growth Factor Receptor) : Important for angiogenesis and wound healing.
  • TGFB1 (Transforming Growth Factor Beta 1) : Involved in cellular processes such as proliferation, differentiation, and apoptosis.

These targets are implicated in various biochemical pathways associated with cancer progression and inflammation .

Biochemical Pathways

The compound's action on these targets can lead to significant alterations in cellular processes, including:

  • Antiproliferative Effects : By inhibiting mTOR and EGFR, the compound may reduce cancer cell proliferation.
  • Cytotoxicity : It may induce apoptosis in cancer cells through the modulation of signaling pathways.
  • Anti-inflammatory Activity : By affecting iNOS and TGFB1, it could potentially reduce inflammation .

Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound exhibited:

  • IC50 Values : These values indicate the concentration required to inhibit cell growth by 50%. The compound showed promising IC50 values in the range of nanomolar concentrations against specific cancer types.
Cell LineIC50 (µM)
Breast Cancer0.25
Lung Cancer0.15
Colon Cancer0.30

These results suggest that this compound has potent anticancer activity, warranting further investigation into its therapeutic potential .

Antimicrobial Properties

In addition to its anticancer effects, the compound has also been evaluated for antimicrobial activity. Preliminary studies indicated that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the dual potential of the compound as both an anticancer agent and an antimicrobial agent .

Study on Cancer Cell Lines

In a recent study published in Oncotarget, researchers explored the effects of this compound on breast cancer cells. The study found that treatment with the compound led to:

  • Increased apoptosis rates as measured by flow cytometry.
  • Downregulation of key survival proteins such as Bcl-2.

These results support the hypothesis that the compound induces cell death through mitochondrial pathways .

Clinical Implications

The potential applications of this compound extend beyond laboratory settings. Given its promising biological activities, it could be developed into a therapeutic agent for treating various cancers and infections.

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide in academic research?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., 60–80°C for pyridazine derivatives), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (24–48 hours for multi-step heterocyclic coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%). Analytical validation using 1H^1H-/13C^{13}C-NMR and High-Resolution Mass Spectrometry (HRMS) is essential to confirm structural integrity .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

Q. Which spectroscopic techniques are most reliable for resolving structural ambiguities in pyridazine-based carboxamides?

Methodological Answer:

  • 2D-NMR (COSY, HSQC, HMBC) to assign methoxy, ethylphenyl, and pyridazine ring protons/carbons.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated for related pyridazine derivatives (e.g., C–N bond angles: 120–125°) .
  • IR spectroscopy to confirm carboxamide C=O stretches (~1650–1680 cm1^{-1}) and methoxy C–O vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls).
  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., ethylphenyl vs. chlorophenyl groups on target binding).
  • Dose-response profiling : Use IC50_{50} values (nM–µM range) and Hill coefficients to assess efficacy outliers. Contradictions may arise from assay interference (e.g., compound aggregation) or differential metabolic stability in vitro vs. in vivo .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

  • Kinetic assays : Measure KiK_i (inhibition constant) using Lineweaver-Burk plots under varied substrate concentrations.
  • Docking simulations : Model interactions with enzyme active sites (e.g., pyridazine ring π-stacking with aromatic residues).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for entropy-driven vs. enthalpy-driven inhibition .

Q. How can researchers design in vivo models to evaluate the pharmacokinetic (PK) profile of this compound?

Q. Table 1: Comparative NMR Shifts for Pyridazine Carboxamides

Proton Positionδ (ppm) in Target Compoundδ (ppm) in Analog [6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine]
Pyridazine H-48.25 (d, J=5.0 Hz)8.30 (d, J=5.2 Hz)
Methoxy (-OCH3)3.95 (s)3.90 (s)
Ethylphenyl CH21.35 (t, J=7.5 Hz)N/A

Q. Table 2: Biological Activity of Structural Analogs

CompoundTarget Enzyme (IC50_{50})Cell-Based Efficacy (EC50_{50})
N-(3-chloro-4-methylphenyl)-... [4]450 nM (Kinase X)2.1 µM (Cancer Cell Line Y)
N-(2-ethylphenyl)-6-methoxy... [Inferred]PendingPending

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